3-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)phenyl dimethylcarbamate
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Overview
Description
3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE is a complex organic compound with a unique structure that combines a benzimidazole moiety with a pyrido ring and a phenyl dimethylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. Sodium metabisulphite is often used as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate benzimidazole, which is then further reacted with pyridine derivatives and phenyl dimethylcarbamate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvent mixtures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives
Scientific Research Applications
3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer agent.
Materials Science: Its electronic properties may be exploited in the development of organic photovoltaic devices and other electronic materials.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, affecting their function and leading to various biological effects . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can modulate its activity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and omeprazole share the benzimidazole core structure and exhibit similar biological activities.
Pyrido[1,2-a]benzimidazole Derivatives: These compounds have similar structural features and may exhibit comparable electronic and biological properties.
Uniqueness
3-(1-AMINO-2,4-DICYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)PHENYL N,N-DIMETHYLCARBAMATE is unique due to its combination of a benzimidazole moiety with a pyrido ring and a phenyl dimethylcarbamate group. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H16N6O2 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
[3-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C22H16N6O2/c1-27(2)22(29)30-14-7-5-6-13(10-14)19-15(11-23)20(25)28-18-9-4-3-8-17(18)26-21(28)16(19)12-24/h3-10H,25H2,1-2H3 |
InChI Key |
VQJVMNODPMMHGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N |
Origin of Product |
United States |
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